Scaffold De-Risking via Comparative Kinase Selectivity Profiling: An Unmet Requirement for 2034360-78-4
No direct kinase inhibition data (IC50, Kd, or % inhibition at defined concentration) for this compound has been publicly reported. The closest available class-level reference is the patent family WO2017021969A1, which describes pyrazole-pyrimidine analogs with sub-micromolar CKI and IRAK1 inhibitory activity [1]. However, the specific N-cyclopropylazetidine-3-carboxamide derivative is not individually exemplified with quantitative data in that filing. Without matched-pair comparator data, the compound's selectivity window relative to close analogs (e.g., N-(2-bromophenyl) or N-(pyrazin-2-yl) variants with CAS numbers 2034360-94-4 and 2034581-56-9) remains unknown [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Patent-exemplified pyrazole-pyrimidine analogs (WO2017021969A1): reported sub-µM CKI/IRAK1 inhibition |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Biochemical kinase inhibition assays (CKIα, IRAK1) as per patent disclosure |
Why This Matters
For procurement in kinase-targeted drug discovery, documented selectivity data is essential to justify compound choice over available analogs; its absence necessitates internal profiling before committing to large-scale synthesis.
- [1] Ben-Neriah, Y., Brachya, G., Burstain, I., Minzel, W., Snir-Alkalay, I., Vacca, J.P., Li, D. Pyrazole pyrimidine derivative and uses thereof. WO2017021969A1, 2017. View Source
- [2] PubChem. Compound records for N-(2-bromophenyl) and N-(1H-indazol-6-yl) azetidine-3-carboxamide analogs. National Center for Biotechnology Information, 2026. View Source
